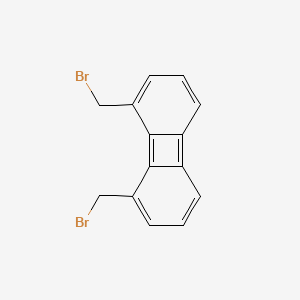

1,8-Bis(bromomethyl)biphenylene

Description

Properties

CAS No. |

36396-04-0 |

|---|---|

Molecular Formula |

C14H10Br2 |

Molecular Weight |

338.04 g/mol |

IUPAC Name |

1,8-bis(bromomethyl)biphenylene |

InChI |

InChI=1S/C14H10Br2/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)13(9)11/h1-6H,7-8H2 |

InChI Key |

GOQAUHRRVINDLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC=C(C3=C2C(=C1)CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Two-Stage Bromomethylation via Bis-Bromomethyl Ether Intermediate

A patented process details a two-stage bromomethylation involving:

Stage (a): Paraformaldehyde reacts with hydrogen bromide under aqueous conditions at temperatures between −0° C and 20° C for 0.5 to 1.5 hours to generate bis-bromomethyl ether (BBME).

Stage (b): BBME is then reacted with biphenylene in the presence of an aqueous 78% w/w zinc bromide solution at 20° C to 40° C, preferably around 20° C to 30° C, for approximately 5 hours. The reaction is carried out in an organic solvent such as dibromomethane.

The mole ratio of zinc bromide to biphenylene ranges from 1:1 to 3:1. After reaction, the mixture is separated into organic and aqueous phases, and the bromomethylated product is isolated by crystallization or extraction.

- Produces bromomethylated compounds more reactive than chloromethyl analogues, enabling milder subsequent reactions.

- Avoids carcinogenic chlorinated bis-methyl ethers.

- Yields are improved with fewer by-products due to moderate reaction conditions.

Summary Table of Conditions:

| Stage | Reagents | Conditions | Solvent | Time | Temperature | Notes |

|---|---|---|---|---|---|---|

| (a) | Paraformaldehyde + HBr | Aqueous reaction | Aqueous | 0.5–1.5 h | −0° C to 20° C | Formation of bis-bromomethyl ether (BBME) |

| (b) | BBME + Biphenylene + ZnBr | ZnBr 78% w/w aqueous solution | Dibromomethane | ~5 h | 20° C to 40° C | Bromomethylation of biphenylene |

This method is exemplified in the preparation of 4,4′-bis-(bromomethyl)-biphenyl but is applicable to biphenylene derivatives including 1,8-bis(bromomethyl)biphenylene.

Radical Bromination of Methylated Biphenylene Derivatives

An alternative approach involves radical bromination of methyl-substituted biphenylenes:

- Starting from 2,3-dimethylbiphenylene, bromination is performed using N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide in carbon tetrachloride.

- The reaction proceeds under reflux, converting methyl groups to bromomethyl groups.

- For example, 2,3-bis-(bromomethyl)-biphenylene was obtained in 58% yield by this method.

This method is suitable for preparing bromomethyl derivatives with bromines introduced at methyl positions via radical substitution.

Bisalkylation Using Bis(bromomethyl)biphenylene

In some synthetic schemes, bis(bromomethyl)biphenylene is prepared and then used for bisalkylation reactions with peptides or other nucleophiles in polar solvents like dimethylformamide/water mixtures at pH 8.0, room temperature, for 2 hours. These reactions confirm the availability and reactivity of bis(bromomethyl)biphenylene prepared by the above methods.

Comparative Analysis of Preparation Methods

| Method | Reagents & Catalysts | Reaction Type | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-stage bromomethylation | Paraformaldehyde, HBr, ZnBr (aqueous) | Electrophilic substitution via BBME | High yields, moderate conditions | Mild conditions, less hazardous reagents | Requires multi-step handling |

| Radical bromination | N-bromosuccinimide, dibenzoyl peroxide | Radical substitution | Moderate yield (~58%) | Straightforward, direct bromination | Use of toxic solvents (CCl4), radical side reactions |

| Bisalkylation confirmation | Bis(bromomethyl)biphenylene + nucleophiles | Nucleophilic substitution | Confirms reactivity, moderate yields | Useful for downstream functionalization | Dependent on precursor availability |

Summary of Research Data and Yields

| Compound | Method | Yield (%) | Purification Method | Key Observations |

|---|---|---|---|---|

| This compound | Two-stage bromomethylation | Not explicitly reported; analogous biphenyl derivatives show high yields | Crystallization, extraction | High reactivity, less polymer formation |

| 2,3-Bis(bromomethyl)biphenylene | Radical bromination with NBS | 58% | Chromatography | Efficient bromination at methyl groups |

| Bisalkylated derivatives | Bisalkylation in DMF/H2O | 25–40% | Preparative HPLC, lyophilization | Confirms availability and purity of bromomethyl compound |

Chemical Reactions Analysis

1,8-Bis(bromomethyl)biphenylene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts and initiators specific to the type of reaction being performed.

Scientific Research Applications

1,8-Bis(bromomethyl)biphenylene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its bromomethyl groups provide reactive sites for further functionalization.

Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,8-Bis(bromomethyl)biphenylene exerts its effects depends on the specific chemical reactions it undergoes. The bromomethyl groups are highly reactive and can participate in various substitution and addition reactions. These reactions often involve the formation of carbon-bromine bonds, which can be further manipulated to introduce different functional groups or to form new chemical structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting differences in synthesis, reactivity, and applications:

Structural and Electronic Comparisons

- Backbone Rigidity : The biphenylene backbone in this compound provides greater rigidity compared to naphthalene or biphenyl analogs, enhancing steric control in coordination chemistry . In contrast, 4,4'-bis(bromomethyl)-1,1'-biphenyl has a flexible biphenyl structure, making it less suited for precise molecular recognition .

- Substituent Effects : Bromomethyl groups in 1,8-positions on naphthalene (bite distance <4.1 Å) enable efficient macrocyclization with β-cyclodextrin, whereas ethynyl bromides on anthracene extend conjugation for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.